Sodium 3-hydroxy-2-methylpropionate
Overview
Description
Sodium 3-hydroxy-2-methylpropionate, also known as Sodium (S)-β-hydroxyisobutyrate, is a compound with the empirical formula C4H7NaO3 . It is used in stereospecific studies . It is an intermediate in the metabolism of the branched-chain amino acid valine.
Synthesis Analysis
The synthesis of Sodium 3-hydroxy-2-methylpropionate involves asymmetric synthesis of ®‐3‐Hydroxy‐2‐methylpropanoate . The process involves biocatalytic C-C bond reduction .Molecular Structure Analysis
The molecular structure of Sodium 3-hydroxy-2-methylpropionate is represented by the empirical formula C4H7NaO3 . The molecular weight of the compound is 126.09 .Scientific Research Applications
1. Pharmacokinetics Interaction Studies
Sodium ferulate, a compound used in treating cardiovascular and cerebrovascular diseases, was studied for its pharmacokinetic interactions with bupropion and its metabolite, indicating the potential of such compounds in understanding drug-drug interactions and optimizing therapeutic strategies (Gao et al., 2012).
2. Efficacy in Lipid-Lowering
Fluvastatin sodium, a synthetic 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, was evaluated for its lipid-lowering efficacy in patients with hypercholesterolemia, highlighting the role of structurally similar compounds in managing cholesterol levels (Insull et al., 1994).
3. Neuroprotective Potential
The neuroprotective potential of sodium hydroxybutyrate was investigated in neonatal rats with hypoxic-ischemic insult, demonstrating the possible application of sodium salts of hydroxy acids in neuroprotection and neuroregeneration (Ma et al., 2006).
Safety And Hazards
properties
IUPAC Name |
sodium;3-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZIQZDAZLXEK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342711 | |
Record name | (±)-Sodium beta-hydroxyisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxy-2-methylpropionate | |
CAS RN |
1219589-99-7 | |
Record name | (±)-Sodium beta-hydroxyisobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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